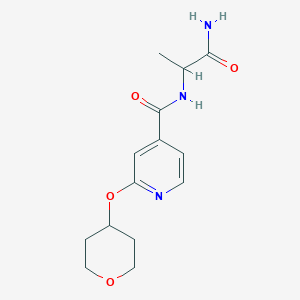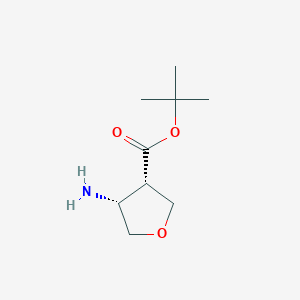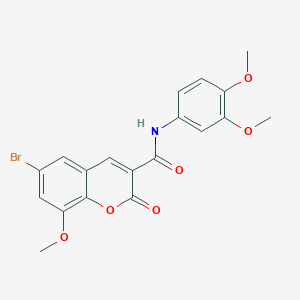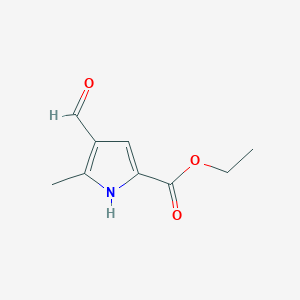
N-(1-amino-1-oxopropan-2-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-amino-1-oxopropan-2-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide, also known as AOP-Rho, is a small molecule inhibitor that has gained attention in recent years due to its potential applications in scientific research. This compound is a potent inhibitor of Rho signaling, a pathway that plays a critical role in various cellular processes such as cell migration, proliferation, and differentiation.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
The compound has been involved in studies focusing on heterocyclic compounds, where researchers synthesized and characterized novel structures. For example, Aydın and Erdoğan Dağci (2010) synthesized a heterocyclic compound related to isonicotinamide, characterized by various spectroscopic methods, highlighting the compound's potential for further applications in materials science and pharmaceuticals (Aydın & Erdoğan Dağci, 2010).
Crystal Engineering and Pharmaceutical Co-crystals
Research in crystal engineering utilizes compounds like isonicotinamide for developing pharmaceutical co-crystals. Reddy, Babu, and Nangia (2006) demonstrated the assembly of isonicotinamide N-oxide in a triple helix architecture, exploiting the novel carboxamide-pyridine N-oxide synthon for synthesizing barbiturate drug co-crystals (Reddy, Babu, & Nangia, 2006). This research underscores the importance of such compounds in designing drug delivery systems with enhanced properties.
Antimicrobial Properties
The antimicrobial activity of derivatives of isonicotinamide has been explored, indicating potential applications in developing new antimicrobial agents. Patel, Paliwal, and Bhandari (2017) synthesized a series of N-substituted isonicotinamide derivatives, evaluating their activity against various bacterial and fungal strains. The compounds showed significant activity, pointing to their potential in antimicrobial drug development (Patel, Paliwal, & Bhandari, 2017).
Eigenschaften
IUPAC Name |
N-(1-amino-1-oxopropan-2-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-9(13(15)18)17-14(19)10-2-5-16-12(8-10)21-11-3-6-20-7-4-11/h2,5,8-9,11H,3-4,6-7H2,1H3,(H2,15,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSGKFMWTBRYRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NC(=O)C1=CC(=NC=C1)OC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2R,4R)-5-Oxobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2921470.png)

![3-{5-[4-(4-methoxyphenyl)piperazin-1-yl]-5-oxopentyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2921473.png)
![N'-[(E)-(2-fluorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B2921475.png)
![(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid](/img/structure/B2921476.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)butanamide](/img/structure/B2921478.png)
![3-(4-bromobenzyl)-2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B2921482.png)






